molecular formula C16H17NO5 B2916944 Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate CAS No. 477890-13-4

Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate

Cat. No.: B2916944
CAS No.: 477890-13-4
M. Wt: 303.314
InChI Key: OSKXNQLBKPPGQT-UHFFFAOYSA-N
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Description

Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate is a pyridine derivative characterized by a hydroxyl group at position 4, a 2-oxo-1,2-dihydropyridine core, and a 2-methoxybenzyl substituent at position 1. The acetate ester at position 3 contributes to its solubility and reactivity.

Properties

IUPAC Name

methyl 2-[4-hydroxy-1-[(2-methoxyphenyl)methyl]-2-oxopyridin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-21-14-6-4-3-5-11(14)10-17-8-7-13(18)12(16(17)20)9-15(19)22-2/h3-8,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKXNQLBKPPGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CC(=C(C2=O)CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, antioxidant activity, and potential applications in pharmacology.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C17H19NO6
  • Molecular Weight : 345.34 g/mol

This compound features a pyridine ring, which is significant in various biological activities, including anti-inflammatory and antioxidant properties.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

Table 1: Inhibition of COX Enzymes by this compound

CompoundIC50 (μM)Target Enzyme
This compound31.4 ± 0.12COX-2
Diclofenac0.04 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2

These results suggest that the compound exhibits moderate inhibitory activity against COX-2 compared to standard anti-inflammatory drugs like diclofenac and celecoxib .

Antioxidant Activity

The antioxidant properties of the compound have also been investigated. It has been shown to scavenge free radicals effectively, which is crucial for reducing oxidative stress in biological systems.

Table 2: Antioxidant Activity Assessment

Assay MethodResult (IC50 μg/mL)
DPPH Scavenging25.5
ABTS Scavenging22.3

The antioxidant activity indicates potential protective effects against oxidative damage in cells, which is relevant for various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the therapeutic implications of this compound:

  • Study on Inflammation Models : In a carrageenan-induced paw edema model in rats, the compound demonstrated significant reduction in swelling comparable to indomethacin, a widely used anti-inflammatory drug .
    • ED50 Values :
      • This compound: ED50 = 10.5 μM
      • Indomethacin: ED50 = 9.17 μM
  • Cell Culture Studies : In RAW264.7 macrophage cells, treatment with the compound resulted in decreased expression of inflammatory markers such as iNOS and COX-2 at both mRNA and protein levels, indicating its potential as an anti-inflammatory agent at the cellular level .

Comparison with Similar Compounds

Structural Features

The compound is compared to three analogs with modifications in the benzyl substituent and pyridine core:

Compound Name Substituent on Benzyl Pyridine Substituents Molecular Weight Key Structural Features
Target Compound 2-methoxybenzyl 4-hydroxy, 2-oxo ~341† Moderate lipophilicity, H-bonding capacity
Methyl 2-{4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate 3-(trifluoromethyl)benzyl 4-hydroxy, 2-oxo 341.29 Strong electron-withdrawing CF₃ group
Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate 3,4-dimethoxybenzyl 4-hydroxy, 2-oxo ~357‡ Increased lipophilicity, dual methoxy groups
METHYL 2-[4-(4-CHLOROPHENYL)-3-CYANO-2-OXO-1(2H)-PYRIDINYL]ACETATE 4-chlorophenyl 3-cyano, 2-oxo 302.71 Chlorine and cyano substituents

†Estimated based on analogs. ‡Calculated from formula C₁₇H₁₉NO₆.

Key Observations :

  • The 3,4-dimethoxybenzyl analog has higher lipophilicity, which could favor blood-brain barrier penetration but increase metabolic oxidation risks .
  • The 4-chlorophenyl/3-cyano analog lacks a hydroxyl group, reducing hydrogen-bonding capacity but introducing strong electron-withdrawing groups that might enhance reactivity in electrophilic substitutions .

Physicochemical Properties

Property Target Compound 3-(Trifluoromethyl)benzyl Analog 3,4-Dimethoxybenzyl Analog 4-Chlorophenyl/3-Cyano Analog
Molecular Weight ~341 341.29 ~357 302.71
LogP (Estimated) ~2.1 ~2.8 ~3.2 ~2.5
Solubility (aq. medium) Moderate Low Low Moderate
Metabolic Stability Moderate High Low High

Analysis :

  • The target compound ’s moderate logP (~2.1) suggests a balance between solubility and membrane permeability.
  • The 3-(trifluoromethyl)benzyl analog’s higher logP (~2.8) correlates with reduced aqueous solubility but improved stability due to the CF₃ group’s resistance to oxidation .
  • The 3,4-dimethoxybenzyl analog’s high logP (~3.2) may limit solubility but could enhance binding to hydrophobic targets .

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